molecular formula C18H23ClN2O4 B4553788 2-[2-Methoxy-4-[[(4-methoxyphenyl)methylamino]methyl]phenoxy]acetamide;hydrochloride

2-[2-Methoxy-4-[[(4-methoxyphenyl)methylamino]methyl]phenoxy]acetamide;hydrochloride

Cat. No.: B4553788
M. Wt: 366.8 g/mol
InChI Key: KKMRITODJOVCJD-UHFFFAOYSA-N
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Description

2-[2-Methoxy-4-[[(4-methoxyphenyl)methylamino]methyl]phenoxy]acetamide;hydrochloride is a useful research compound. Its molecular formula is C18H23ClN2O4 and its molecular weight is 366.8 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-methoxy-4-{[(4-methoxybenzyl)amino]methyl}phenoxy)acetamide hydrochloride is 366.1346349 g/mol and the complexity rating of the compound is 372. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Chemical Analysis

  • Development of Synthetic Routes for Analogs : Research on synthetic routes for chemical compounds includes the development of environmentally friendly syntheses for potential analgesic and antipyretic compounds, demonstrating green chemistry approaches in drug design and discovery. These methodologies highlight the synthesis of derivatives with specific functional groups aiming at enhancing biological activity while minimizing environmental impact (Reddy et al., 2014).

Pharmacological Research

  • Anticancer Activity of Derivatives : Studies on the anticancer activity of certain derivatives showcase the potential of chemical compounds with specific modifications for therapeutic applications. For example, research into 1H-inden-1-one substituted (heteroaryl)acetamide derivatives explores their effectiveness against various cancer cell lines, indicating the significance of structural modifications in enhancing anticancer properties (Karaburun et al., 2018).

Environmental Science and Toxicology

  • Photodegradation of Pesticides : Investigations into the complete oxidation of pesticides like metolachlor (a chloroacetamide herbicide) in water through photoassisted Fenton reaction illustrate the environmental fate and degradation pathways of chemical compounds. Such studies are crucial for understanding the environmental impact and developing strategies for mitigating pollution (Pignatello & Sun, 1995).

Properties

IUPAC Name

2-[2-methoxy-4-[[(4-methoxyphenyl)methylamino]methyl]phenoxy]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4.ClH/c1-22-15-6-3-13(4-7-15)10-20-11-14-5-8-16(17(9-14)23-2)24-12-18(19)21;/h3-9,20H,10-12H2,1-2H3,(H2,19,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMRITODJOVCJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC(=C(C=C2)OCC(=O)N)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-Methoxy-4-[[(4-methoxyphenyl)methylamino]methyl]phenoxy]acetamide;hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.